molecular formula C9H8FNO3 B2385015 4-Acetamido-2-fluorobenzoic acid CAS No. 364-84-1

4-Acetamido-2-fluorobenzoic acid

Cat. No.: B2385015
CAS No.: 364-84-1
M. Wt: 197.165
InChI Key: IODZXBXUJIXMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-2-fluorobenzoic acid is an organic compound with the molecular formula C₉H₈FNO₃ It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by an acetamido group, and the hydrogen atom at the second position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-fluorobenzoic acid typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 2-fluoronitrobenzene.

    Reduction: The nitro group in 2-fluoronitrobenzene is reduced to an amino group, yielding 2-fluoroaniline.

    Acetylation: 2-fluoroaniline is then acetylated using acetic anhydride to form 2-fluoroacetanilide.

    Carboxylation: Finally, the acetylated product undergoes carboxylation to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The acetamido group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-fluorobenzoic acid if an amine is the nucleophile.

    Reduction: Reduction of the acetamido group yields 4-amino-2-fluorobenzoic acid.

    Oxidation: Oxidation can lead to the formation of various carboxylic acids or ketones.

Scientific Research Applications

4-Acetamido-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-fluorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-Acetamido-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    4-Acetamido-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-Acetamido-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-acetamido-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZXBXUJIXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-fluoro-benzoic acid (5.61 g, 36.2 mmol) and acetic anhydride (5.13 mL, 54.3 mmol) in 60 mL acetic acid was stirred at 60° C. overnight. The mixture was taken up in 250 mL water and stirred for 30 min. The precipitate was filtered and washed with water. The filtrate was washed with ethyl acetate. The organic phase was neutralized with sat. K2CO3 (aq) and concentrated i.vac. A small volume was left, the precipitate was filtered and combined with the first isolated precipitate.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.